molecular formula C13H12N4O4 B034170 3-(1-Acetylacetonylazo)phthalhydrazide CAS No. 109632-03-3

3-(1-Acetylacetonylazo)phthalhydrazide

Cat. No. B034170
M. Wt: 288.26 g/mol
InChI Key: UWKWDUPZLGLEGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(1-Acetylacetonylazo)phthalhydrazide often involves multi-step chemical reactions, including the use of phthalhydrazide as a key intermediate. For instance, triethylamine has been employed as an efficient catalyst for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a compound class related to 3-(1-Acetylacetonylazo)phthalhydrazide, using one-pot reactions of phthalhydrazide with aromatic aldehydes and malononitrile or ethyl cyanoacetate in ethanol under ultrasonic irradiation (Nabid et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-(1-Acetylacetonylazo)phthalhydrazide is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. X-ray crystallography data provided insights into the structure of related compounds, confirming the presence of desired functionalities and the overall architecture of the molecule (Jin et al., 2006).

Chemical Reactions and Properties

3-(1-Acetylacetonylazo)phthalhydrazide and similar compounds participate in various chemical reactions, leveraging the azo and hydrazide groups for further functionalization. The compound's chemical properties allow for reactions such as cyclocondensation, where it can act as a precursor to more complex heterocyclic compounds. For example, efficient one-pot, three-component cyclocondensation reactions have been developed using phthalhydrazide and related molecules to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions, highlighting the versatility and reactivity of these compounds (Reddy & Jeong, 2013).

Scientific Research Applications

One-Pot Synthesis and Heterocyclic Compound Formation

  • Synthesis of Highly Functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-diones : Utilizing phthalhydrazide in a one-pot three-component reaction with isocyanides and dialkyl acetylenedicarboxylates, researchers developed a method to synthesize dialkyl 3-(alkylamino)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates. This demonstrates the versatility of phthalhydrazide in synthesizing pyrazolophthalazine derivatives, showcasing its potential in organic synthesis and medicinal chemistry applications (Teimouri, 2006).

Green Synthesis Approaches

  • InCl3-Catalyzed Green Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones : Researchers developed a solvent-free, green, and efficient approach to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using InCl3 as a catalyst. This method emphasizes the environmental benefits and practicality of using phthalhydrazide for synthesizing N-fused heterocycles (Reddy & Jeong, 2013).

Antimicrobial and Biological Activities

  • Antimicrobial Activity of Benzimidazole Derivatives : A study on the synthesis and antimicrobial activity of new benzimidazole derivatives using 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide indicates the potential of phthalhydrazide derivatives in developing new antimicrobial agents. This underscores the compound's relevance in pharmaceutical research (El-masry, Fahmy, & Abdelwahed, 2000).

Materials Chemistry Applications

  • Coordination Polymers Construction : The research on acylhydrazidate-extended Zn2+ coordination polymers, using hydrothermal in situ ligand reactions, highlights the utility of phthalhydrazide derivatives in the development of new materials with potential applications in catalysis, adsorption, and luminescence. These findings open avenues for the use of such compounds in materials science (Wang et al., 2014).

Catalysis and Synthesis Enhancement

  • Ultrasound-Promoted Synthesis : The use of ultrasound irradiation to promote the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives from phthalhydrazide showcases the innovative techniques being applied to enhance reaction efficiencies and yields in the synthesis of complex molecules (Wang et al., 2012).

properties

IUPAC Name

5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZORHXCJSIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421244
Record name 3-(1-Acetylacetonylazo)phthalhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Acetylacetonylazo)phthalhydrazide

CAS RN

109632-03-3
Record name 3-(1-Acetylacetonylazo)phthalhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Acetylacetonylazo)phthalhydrazide
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